1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring, a dimethylphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Synthesis of the Pyrrolidinone Ring: : The pyrrolidinone ring can be formed via the reaction of an appropriate amine with a γ-lactone or through the cyclization of amino acids or their derivatives.
-
Coupling Reactions: : The final step involves coupling the oxadiazole and pyrrolidinone intermediates with the 2,5-dimethylphenyl group. This can be achieved through various coupling reactions such as Suzuki or Heck coupling, depending on the available functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized products depending on the reaction conditions.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which can reduce the oxadiazole ring or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, while the pyrrolidinone ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylphenyl)-4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Lacks the methyl group on the oxadiazole ring, which may affect its reactivity and binding properties.
1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-2-one: Contains a thiadiazole ring instead of an oxadiazole ring, potentially altering its electronic properties and reactivity.
Uniqueness
1-(2,5-Dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the presence of both the oxadiazole and pyrrolidinone rings, which confer distinct chemical and physical properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-4-5-10(2)13(6-9)18-8-12(7-14(18)19)15-16-11(3)17-20-15/h4-6,12H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZHUVVWFNSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.